[(2R,3S,4S,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]-dimethyl-[2-[4-[(Z)-3,3,4,4,4-pentadeuterio-1,2-diphenylbut-1-enyl]phenoxy]ethyl]azanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,3S,4S,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]-dimethyl-[2-[4-[(Z)-3,3,4,4,4-pentadeuterio-1,2-diphenylbut-1-enyl]phenoxy]ethyl]azanium is a complex organic compound with a unique structure that includes multiple functional groups such as carboxyl, hydroxyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4S,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]-dimethyl-[2-[4-[(Z)-3,3,4,4,4-pentadeuterio-1,2-diphenylbut-1-enyl]phenoxy]ethyl]azanium involves multiple steps. The initial step typically includes the formation of the oxan-2-yl ring, followed by the introduction of carboxyl and hydroxyl groups. The phenyl groups are then added through a series of substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Advanced purification techniques such as chromatography and crystallization are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,4S,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]-dimethyl-[2-[4-[(Z)-3,3,4,4,4-pentadeuterio-1,2-diphenylbut-1-enyl]phenoxy]ethyl]azanium undergoes various types of chemical reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under specific conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the hydroxyl groups may lead to the formation of ketones or aldehydes, while reduction can convert carboxyl groups to alcohols .
Scientific Research Applications
[(2R,3S,4S,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]-dimethyl-[2-[4-[(Z)-3,3,4,4,4-pentadeuterio-1,2-diphenylbut-1-enyl]phenoxy]ethyl]azanium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its therapeutic potential in treating certain diseases due to its unique molecular structure.
Mechanism of Action
The mechanism of action of [(2R,3S,4S,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]-dimethyl-[2-[4-[(Z)-3,3,4,4,4-pentadeuterio-1,2-diphenylbut-1-enyl]phenoxy]ethyl]azanium involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions and has potential therapeutic implications .
Comparison with Similar Compounds
Similar Compounds
- [(2R,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-[2-(4-propan-2-yl-1-triazolyl)ethyl]-3-oxanyl]cyclopropanecarboxamide
- [(2R,3R,4S,5S,6R)-2,3,4,5-Tetrahydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-carboxamide]
Uniqueness
[(2R,3S,4S,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]-dimethyl-[2-[4-[(Z)-3,3,4,4,4-pentadeuterio-1,2-diphenylbut-1-enyl]phenoxy]ethyl]azanium stands out due to its unique combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C32H38NO7+ |
---|---|
Molecular Weight |
553.7 g/mol |
IUPAC Name |
[(2R,3S,4S,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]-dimethyl-[2-[4-[(Z)-3,3,4,4,4-pentadeuterio-1,2-diphenylbut-1-enyl]phenoxy]ethyl]azanium |
InChI |
InChI=1S/C32H37NO7/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)39-20-19-33(2,3)31-29(36)27(34)28(35)30(40-31)32(37)38/h5-18,27-31,34-36H,4,19-20H2,1-3H3/p+1/b26-25-/t27-,28+,29-,30?,31+/m0/s1/i1D3,4D2 |
InChI Key |
UKFQQYJAYUAYES-FSKJEZATSA-O |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCC[N+](C)(C)[C@H]3[C@H]([C@H]([C@H](C(O3)C(=O)O)O)O)O)/C4=CC=CC=C4 |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC[N+](C)(C)C3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.